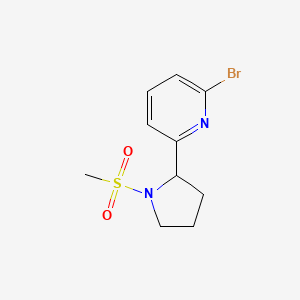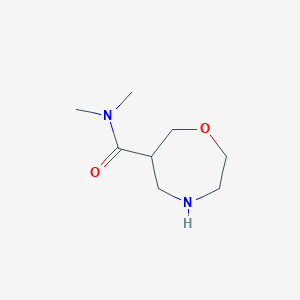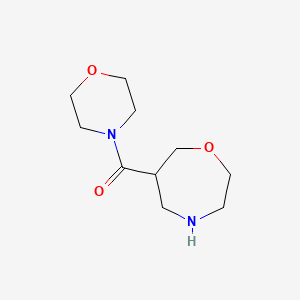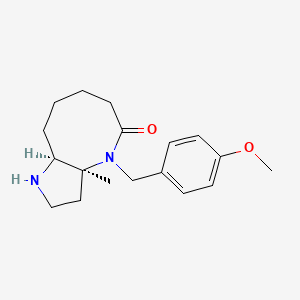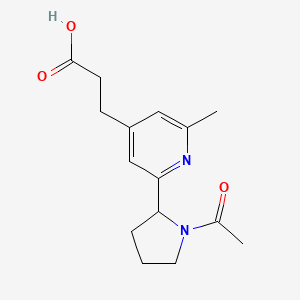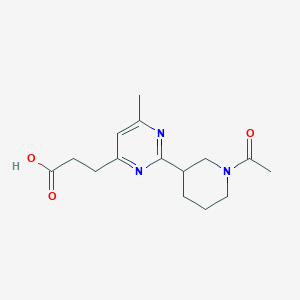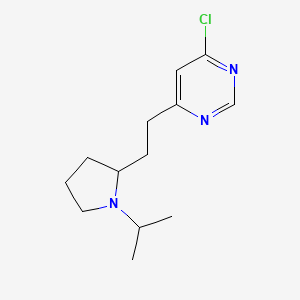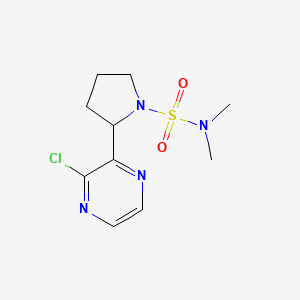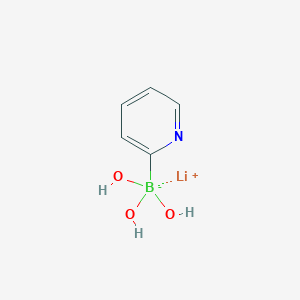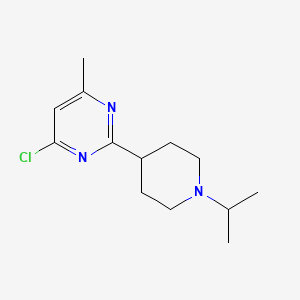
4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine
Overview
Description
Molecular Structure Analysis
The molecular structure of 4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine is characterized by a pyrimidine ring, a piperidine ring, and a phenylalkylamine group. The exact structure would need to be determined using techniques such as X-ray crystallography or NMR spectroscopy.Scientific Research Applications
Molecular Structure and Chemical Properties
Molecular Structure and Experimental Analysis 4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine has been analyzed using a combination of experimental and theoretical techniques, including FT-IR, FT-Raman, and NMR. Theoretical Density Functional Theory (DFT) techniques corroborate the experimental findings, providing insights into the molecule's structural coherence, vibrational properties, and geometrical parameters. This compound's molecular stability, charge distribution, and non-linear optical properties have also been extensively characterized, suggesting its potential in pharmaceutical and medicinal applications (Aayisha et al., 2019).
Synthesis and Optimization
Synthesis Processes and Optimization The synthesis and process research of 4,6-dichloro-2-methylpyrimidine, a significant intermediate of synthetic anticancer drugs, have been documented. The research delves into the optimal conditions for synthesis and chlorination processes, contributing to the broader understanding of pyrimidine derivative synthesis, which is crucial for pharmaceutical applications (Guo Lei-ming, 2012).
Process Chemistry in Pharmaceutical and Explosive Industries Another study focuses on the synthesis of 4,6-dihydroxy-2-methylpyrimidine, an essential precursor in the pharmaceutical and explosive industries. The research presents an economically viable process, ensuring the production of high-quality precursors, vital for the development of various pharmaceuticals and high explosives (Patil et al., 2008).
Biological and Pharmaceutical Applications
Anticancer Activity and Compound Synthesis The synthesis of α-aminophosphonates containing 4-chloro-6-methylpyrimidin-2-amino pharmacophore has been reported. These compounds show potential as inhibitors of DU145 and A549 cancer cell lines, indicating the compound's relevance in anticancer drug development (Gajjala Raghavendra Reddy et al., 2020).
Antibacterial and Antifungal Activity A variety of pyrimidine derivatives have been synthesized and assessed for their antibacterial and antifungal properties. Compounds such as 2-substituted-4-methyl-7,8-dihydro-5H-pyrimido[4,5-d]thiazolo[3,2-a]pyrimidines exhibit significant potential as antibacterial agents, showcasing the compound's application in developing new antimicrobial therapies (Etemadi et al., 2016).
Chemical Structure and Interaction Studies
Crystal and Molecular Structure Analysis Studies have been conducted on the crystal and molecular structures of related pyrimidine compounds, providing valuable insights into conformational differences, molecular interactions, and crystal packing. These studies are fundamental for understanding the compound's behavior in various applications, including pharmaceuticals (Odell et al., 2007).
Non-Covalent Interaction Investigations Research focusing on non-covalent interactions in certain pyrimidine derivatives has been performed, highlighting the significance of these interactions in the stability and behavior of the compound. Such studies are crucial for designing molecules with desired properties for specific applications (Yu Zhang et al., 2018).
Safety and Hazards
properties
IUPAC Name |
4-chloro-6-methyl-2-(1-propan-2-ylpiperidin-4-yl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20ClN3/c1-9(2)17-6-4-11(5-7-17)13-15-10(3)8-12(14)16-13/h8-9,11H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FISKUNDDQVBZHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CCN(CC2)C(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.77 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-2-(1-isopropylpiperidin-4-yl)-6-methylpyrimidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




